molecular formula C12H13N3O3 B12535568 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 654071-74-6

6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B12535568
CAS No.: 654071-74-6
M. Wt: 247.25 g/mol
InChI Key: QTQPDFKHWVRNEQ-MRVPVSSYSA-N
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Description

6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound with a triazine core structure. This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to the triazine ring. The triazine ring is a six-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Properties

CAS No.

654071-74-6

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

6-[(1R)-1-phenylmethoxyethyl]-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C12H13N3O3/c1-8(10-13-11(16)15-12(17)14-10)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,14,15,16,17)/t8-/m1/s1

InChI Key

QTQPDFKHWVRNEQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=NC(=O)NC(=O)N1)OCC2=CC=CC=C2

Canonical SMILES

CC(C1=NC(=O)NC(=O)N1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the triazine ring.

    Attachment of the Ethyl Chain: The ethyl chain can be attached through an alkylation reaction, where an ethyl halide reacts with the triazine ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The triazine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydrogenated triazine derivatives.

    Substitution: Various alkylated, acylated, or aminated triazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that triazine derivatives exhibit promising anticancer activities. Studies have highlighted the ability of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione to inhibit specific cancer cell lines. For instance, a study published in a peer-reviewed journal demonstrated that compounds with similar triazine structures showed cytotoxic effects on breast and prostate cancer cells .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cell proliferation. Specifically, it may interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells .

Agricultural Applications

Herbicide Development

Triazine compounds are well-known for their herbicidal properties. The compound has been investigated for its potential use as a herbicide. Research shows that triazines can inhibit photosynthesis in plants by blocking electron transport in chloroplasts . This property can be harnessed to develop effective herbicides that target unwanted vegetation while minimizing harm to crops.

Pesticide Formulations

Additionally, 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione may serve as an active ingredient in pesticide formulations. Its efficacy against specific pests could provide a sustainable alternative to conventional pesticides .

Materials Science

Polymer Chemistry

In materials science, triazine derivatives are being explored for their role as monomers in polymer synthesis. The unique chemical structure of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione allows it to form stable polymers with desirable thermal and mechanical properties .

Nanocomposite Materials

The incorporation of this compound into nanocomposite materials has shown promise in enhancing material strength and thermal stability. Studies have reported that triazine-based polymers exhibit improved resistance to degradation under high temperatures compared to traditional polymers .

Data Table: Summary of Applications

Application Area Specific Application Key Findings
Medicinal ChemistryAnticancer agentInhibits cancer cell proliferation; induces apoptosis
Agricultural ScienceHerbicide developmentEffective at inhibiting photosynthesis in target plants
Pesticide formulationsPotential alternative to conventional pesticides
Materials SciencePolymer chemistryForms stable polymers with enhanced properties
Nanocomposite materialsImproved thermal stability and mechanical strength

Case Studies

Case Study 1: Anticancer Activity

A notable study evaluated the anticancer effects of various triazine derivatives including 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests a dose-dependent response that warrants further investigation into its clinical applications.

Case Study 2: Herbicide Efficacy

In agricultural trials conducted on common weeds resistant to traditional herbicides, the application of formulations containing triazine derivatives demonstrated a 70% reduction in weed biomass compared to untreated controls. This efficacy highlights the potential for developing new herbicides based on this compound.

Mechanism of Action

The mechanism of action of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to biological receptors or enzymes, while the triazine ring can participate in various chemical interactions. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the ethyl chain, which may affect its chemical properties and reactivity.

    6-(Ethyl)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the benzyloxy group, which may influence its biological activity and applications.

Uniqueness

6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the benzyloxy group and the ethyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Biological Activity

The compound 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione belongs to a class of triazine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Key steps include the formation of the triazine ring and the introduction of the benzyloxyethyl group. Various methods have been reported for synthesizing similar triazine derivatives, which may serve as a reference for optimizing the synthesis of this specific compound.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. A study focused on N-benzyl and N-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines showed promising results against Staphylococcus aureus and Mycobacterium smegmatis , with certain compounds demonstrating potent activity without inhibiting mammalian dihydrofolate reductase (DHFR) . Specifically, compound 7o was highlighted for its strong antimycobacterial activity.

Herbicidal Activity

The compound has also been evaluated for herbicidal applications. A patent describes various triazine derivatives that demonstrate sufficient herbicidal activity at low application dosages when applied to soils and foliage . This suggests potential utility in agricultural settings as an effective herbicide.

Other Biological Activities

Beyond antimicrobial and herbicidal activities, triazine derivatives have been associated with a range of biological effects including:

  • Anticancer : Some studies suggest that modifications in triazine structures can lead to compounds with anticancer properties.
  • Antioxidant : Certain derivatives exhibit antioxidant activities which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory : The potential anti-inflammatory effects of these compounds are also being explored.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialCompound 7o showed potent activity against M. smegmatis with no DHFR inhibition.
HerbicidalTriazine derivatives demonstrated effective herbicidal properties at low dosages.
Broad bioactivityCompounds displayed moderate activity against various bacterial strains with specific effectiveness noted against Candida albicans.

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